molecular formula C15H11FN2O B7498268 1-[(6-Fluoroquinolin-8-yl)methyl]pyridin-2-one

1-[(6-Fluoroquinolin-8-yl)methyl]pyridin-2-one

Cat. No.: B7498268
M. Wt: 254.26 g/mol
InChI Key: IKKDVZWODPZHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6-Fluoroquinolin-8-yl)methyl]pyridin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of quinolines and is a derivative of pyridine.

Mechanism of Action

The mechanism of action of 1-[(6-Fluoroquinolin-8-yl)methyl]pyridin-2-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cancer cell growth or by inducing apoptosis (programmed cell death) in cancer cells. It may also act by disrupting the cell membrane of bacteria or by inhibiting the synthesis of their cell wall.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and DNA polymerase. It has also been found to induce apoptosis in cancer cells by activating caspase enzymes. In addition, it has been shown to disrupt the cell membrane of bacteria and inhibit the synthesis of their cell wall, leading to their death.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(6-Fluoroquinolin-8-yl)methyl]pyridin-2-one in lab experiments include its potential applications in various fields of scientific research, such as cancer research and microbiology. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-[(6-Fluoroquinolin-8-yl)methyl]pyridin-2-one. One potential direction is to further investigate its anticancer properties and its potential use in cancer therapy. Another direction is to study its antimicrobial properties and its potential use in developing new antibiotics. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods. Overall, this compound holds great potential for various applications in scientific research.

Synthesis Methods

The synthesis method of 1-[(6-Fluoroquinolin-8-yl)methyl]pyridin-2-one involves the reaction of 6-fluoro-8-hydroxyquinoline with 2-chloromethylpyridine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is obtained by purification through column chromatography or recrystallization.

Scientific Research Applications

1-[(6-Fluoroquinolin-8-yl)methyl]pyridin-2-one has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its antimicrobial properties and has shown activity against various bacteria and fungi. In addition, it has been investigated for its potential use as a fluorescent probe for detecting metal ions.

Properties

IUPAC Name

1-[(6-fluoroquinolin-8-yl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-13-8-11-4-3-6-17-15(11)12(9-13)10-18-7-2-1-5-14(18)19/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKDVZWODPZHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC2=C3C(=CC(=C2)F)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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